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molecular formula C7H6BrNO2 B1266186 4-Bromo-2-nitrotoluene CAS No. 60956-26-5

4-Bromo-2-nitrotoluene

Cat. No. B1266186
M. Wt: 216.03 g/mol
InChI Key: KZNXALJXBRSMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648089B2

Procedure details

To a mixture solution of 4-bromo-2-nitrotoluene (2.00 g, 9.26 mmol) and dimethylformamide-dimethylacetal (3.68 mL, 27.8 mmol) in DMF (20 mL), pyrrolidine (1.16 mL, 13.9 mmol) was added at room temperature. After stirring at 110° C. for an hour, the mixture was cooled to room temperature and then water was added. After extracting 3 times with ether, the collected organic layer was dried with anhydrous magnesium sulfate and the concentrated. The resulting residue was subjected to the next reaction without purification. After adding 80% acetic acid aqueous solution (60 mL), the mixture was heated to 85° C. While adding zinc powder (5.27 g, 80.6 mmol) in small amounts, the mixture was stirred at 85° C. for 2 hours. After cooling to room temperature and filtering, followed by addition of water, the filtrate was extracted with ethyl acetate. The collected organic layer was washed with brine and concentrated by drying with anhydrous magnesium sulfate. The residue was purified by chromatography (silica gel, EA:Hx=1:20). The target compound (710 mg) was obtained as violet solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.68 mL
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.27 g
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.[CH3:12]OC(OC)N(C)C.N1CCCC1.O>CN(C=O)C.[Zn].C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[CH:12][NH:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
3.68 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
1.16 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
5.27 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After stirring at 110° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
After extracting 3 times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the collected organic layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting residue was subjected to the next reaction without purification
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 85° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 85° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtering
ADDITION
Type
ADDITION
Details
followed by addition of water
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The collected organic layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, EA:Hx=1:20)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: CALCULATEDPERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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